molecular formula C11H17ClNOP B3368852 4-Methoxyphenyl(diethylamino)chlorophosphine CAS No. 220185-34-2

4-Methoxyphenyl(diethylamino)chlorophosphine

Cat. No.: B3368852
CAS No.: 220185-34-2
M. Wt: 245.68 g/mol
InChI Key: VDNVHPURWAHCEL-UHFFFAOYSA-N
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Description

4-Methoxyphenyl(diethylamino)chlorophosphine is an organophosphorus compound with the molecular formula C11H17ClNOP. This compound is characterized by the presence of a methoxyphenyl group, a diethylamino group, and a chlorophosphine moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of 4-Methoxyphenyl(diethylamino)chlorophosphine typically involves the reaction of 4-methoxyphenylmagnesium bromide with diethylaminophosphine dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and to ensure a high yield of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

4-Methoxyphenyl(diethylamino)chlorophosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the chlorophosphine group to a phosphine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophosphine moiety can be substituted with other nucleophiles, such as alkoxides or amines, to form different phosphine derivatives.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxyphenyl(diethylamino)chlorophosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into the medicinal applications of this compound includes its potential use in drug development and as a precursor for radiopharmaceuticals.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl(diethylamino)chlorophosphine involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, depending on the reaction conditions and the nature of the reactants. Its molecular targets include various electrophilic and nucleophilic centers in organic molecules, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

4-Methoxyphenyl(diethylamino)chlorophosphine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of electronic and steric properties, making it a versatile reagent in various chemical processes.

Properties

IUPAC Name

N-[chloro-(4-methoxyphenyl)phosphanyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClNOP/c1-4-13(5-2)15(12)11-8-6-10(14-3)7-9-11/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNVHPURWAHCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(C1=CC=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402477
Record name 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220185-34-2
Record name 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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